molecular formula C18H21NO5S B288357 N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

Número de catálogo B288357
Peso molecular: 363.4 g/mol
Clave InChI: PAYDMMYXDIIGOQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2). HER2 is a protein that is overexpressed in certain types of cancer, such as breast cancer, and plays a critical role in tumor growth and metastasis. TAK-285 has shown promising results in preclinical studies as a potential treatment for HER2-positive cancers.

Mecanismo De Acción

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide works by binding to the ATP-binding site of the HER2 receptor, preventing the activation of downstream signaling pathways that promote tumor growth and survival. This inhibition of HER2 signaling leads to decreased proliferation and increased apoptosis of HER2-positive cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of the multidrug resistance protein (MRP1), which is involved in drug resistance in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide is its high specificity for HER2, which reduces the risk of off-target effects. However, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective HER2 inhibitors based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide. Another area of interest is the investigation of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, the development of more effective drug delivery systems for N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide may help to overcome its limitations in vivo.

Métodos De Síntesis

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide involves several steps, including the reaction of 2,4-dimethylphenol with ethyl bromoacetate to form ethyl 2,4-dimethylphenylacetate. This intermediate is then reacted with sodium methoxide to form 2,4-dimethylphenol-5-methoxycarbonylmethyl ether. The final product, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide, is obtained by reacting 2,4-dimethylphenol-5-methoxycarbonylmethyl ether with 3,4-methylenedioxybenzenemethylamine and benzenesulfonyl chloride.

Aplicaciones Científicas De Investigación

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has been extensively studied in preclinical models of HER2-positive breast cancer. In vitro studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide inhibits the growth of HER2-positive breast cancer cells and induces cell death. In vivo studies in mouse models of breast cancer have demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide significantly reduces tumor growth and metastasis.

Propiedades

Nombre del producto

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

Fórmula molecular

C18H21NO5S

Peso molecular

363.4 g/mol

Nombre IUPAC

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H21NO5S/c1-4-22-17-7-12(2)13(3)8-18(17)25(20,21)19-10-14-5-6-15-16(9-14)24-11-23-15/h5-9,19H,4,10-11H2,1-3H3

Clave InChI

PAYDMMYXDIIGOQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

SMILES canónico

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.